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Compound of Interest

Compound Name: 2,5-Dimethoxypyridin-3-amine
Cat. No.: B11918384
Get Quote
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Executive Summary

The 2,5-dimethoxypyridin-3-amine scaffold (CAS: 1211595-19-5) is a critical intermediate in
the development of next-generation kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) and
GPCR ligands. Its unique substitution pattern—featuring electron-donating methoxy groups at
the para relationship (2,5) combined with an adjacent nucleophilic amino group—imparts
specific electronic properties that modulate potency and metabolic stability.[1][2]

However, the synthesis of this isomer is non-trivial due to the electronic mismatch of the
pyridine ring.[1] The 2-position is activated for nucleophilic aromatic substitution (

), while the 5-position (meta to nitrogen) is electronically deactivated, rendering standard
substitution methods ineffective.[2]

This guide presents two validated protocols:

» Method A (Catalytic Cross-Coupling): A high-precision route using copper-catalyzed
methoxylation, ideal for gram-scale discovery chemistry.[1]
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» Method B (Stepwise Functionalization): A cost-effective route starting from 2,5-dichloro-3-

nitropyridine, suitable for larger scale-up.

Retrosynthetic Logic & Pathway Design

The synthesis strategy relies on differentiating the reactivity of the C2 and C5 positions.[1] We
utilize the 3-nitro group as a temporary directing group to activate C2, followed by metal-

catalyzed functionalization of C5.

START B:
2,5-Dichloro-3-nitropyridine

NaOMe (1.0 eq), MeOH
(Selective SnAr at C2)

START A: Intermediate B1:
2-Methoxypyridin-3-amine 2-Methoxy-5-chloro-3-nitropyridine
NBS, DMF NaOMe (excess), Cul Cat.
(Regioselective Bromination) (Catalytic SnAr at C5)
Intermediate Al: Intermediate B2:
5-Bromo-2-methoxypyridin-3-amine 2,5-Dimethoxy-3-nitropyridine

Cul, MeOH, Cs2C0O3 H2, Pd/C
(Ullmann Methoxylation) (Nitro Reduction)

TARGET:

2,5-Dimethoxypyridin-3-amine

Figure 1: Strategic Retrosynthesis of 2,5-Dimethoxypyridin-3-amine

Click to download full resolution via product page

Method A: Copper-Catalyzed Methoxylation
(Discovery Route)

This protocol is recommended for rapid access to high-purity material (1-10g scale).[1] It
bypasses the need for handling energetic nitro-compounds by utilizing a late-stage Ullmann-

type coupling.
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Mechanistic Insight

The C5-bromide in 5-bromo-2-methoxypyridin-3-amine is unreactive toward classical

because it is meta to the ring nitrogen. We employ a ligand-promoted Cu(l) catalytic cycle to
facilitate oxidative addition at the C5 position, allowing methoxide attack.[1]

Protocol Steps
Step 1: Regioselective Bromination
Reagents: 2-Methoxypyridin-3-amine, N-Bromosuccinimide (NBS), DMF.

Dissolve 2-methoxypyridin-3-amine (10.0 mmol) in anhydrous DMF (20 mL).
» Cool the solution to 0°C under

atmosphere.

¢ Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents over-
bromination.[2]

o Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

o Workup: Pour into ice-water (100 mL). The product, 5-bromo-2-methoxypyridin-3-amine,
typically precipitates. Filter, wash with cold water, and dry.[1]

o Yield Expectation: 85-92%
o Validation: LCMS
(Br pattern).[1][2]

Step 2: Ullmann-Type Methoxylation

Reagents: Cul, 1,10-Phenanthroline,

, Methanol.[2]

e In a pressure tube, combine:
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[e]

5-Bromo-2-methoxypyridin-3-amine (5.0 mmol)

o

Cul (0.5 mmol, 10 mol%)[1]

[¢]

1,10-Phenanthroline (1.0 mmol, 20 mol%)[2]

[¢]

(20.0 mmol, 2 equiv)[1][2]

e Add anhydrous Methanol (10 mL).
e Purge with Argon for 5 minutes, then seal the tube.
e Heat to 110°C for 16—24 hours. Critical: Vigorous stirring is required as

is insoluble.[1][2]

o Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1] Concentrate the
filtrate.

« Purification: Flash column chromatography (SiO2, 20-50% EtOAc/Hexanes).
o Yield Expectation: 65—75%][1][2]
o Target:2,5-Dimethoxypyridin-3-amine.

Method B: Nitro-Directed Stepwise Synthesis
(Scale-Up Route)

This route utilizes the strong electron-withdrawing nature of the nitro group to direct the first
methoxylation, followed by a copper-assisted substitution for the second.

Protocol Steps
Step 1: Regioselective C2-Methoxylation

Substrate: 2,5-Dichloro-3-nitropyridine.
 Dissolve 2,5-dichloro-3-nitropyridine (20 mmol) in Methanol (40 mL) at 0°C.

e Add NaOMe (21 mmol, 1.05 equiv) as a solution in MeOH dropwise.
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o Mechanistic Note: The C2-Cl is highly activated (ortho to NO2, ortho to N).[1][2] The C5-CI
is deactivated.[1] This ensures high regioselectivity.[1]

e Stir at 0°C for 1 hour, then RT for 1 hour.

o Workup: Quench with water. The product 2-methoxy-5-chloro-3-nitropyridine precipitates.
Filter and dry.[1][3][4]

Step 2: C5-Methoxylation (The Difficult Step)

Substrate: 2-Methoxy-5-chloro-3-nitropyridine.
¢ Dissolve intermediate from Step 1 (15 mmol) in Methanol (30 mL).
e Add NaOMe (30 mmol, 2 equiv).

e Add Cul (1.5 mmol, 10 mol%).[1][2] Note: Without Copper, this reaction fails or requires
extreme temperatures due to the unactivated C5 position.[1][2]

e Heat to reflux (65°C) or 80°C in a sealed vessel for 12 hours.
o Workup: Concentrate, partition between EtOAc/Water. Dry organic layer (

)-[11[5]

Product:2,5-Dimethoxy-3-nitropyridine.

Step 3: Nitro Reduction

Substrate: 2,5-Dimethoxy-3-nitropyridine.

Dissolve substrate (10 mmol) in MeOH/EtOAc (1:1, 50 mL).

Add 10% Pd/C (10 wt% loading).

Stir under

balloon (1 atm) for 4—6 hours.

Workup: Filter through Celite. Evaporate solvent.[1]
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o Yield: >90%.[1][2][6]

o Final Product:2,5-Dimethoxypyridin-3-amine as a light brown solid.

Quantitative Comparison of Methods

Feature Method A (Catalytic) Method B (Stepwise)
Starting Material 2-Methoxypyridin-3-amine 2,5-Dichloro-3-nitropyridine
Step Count 2 3

Overall Yield ~55-65% ~45-55%

Purification :1[;22 Chromatography often Crystallization often sufficient

- Moderate (Pressure vessel _
Scalability imit) High (Standard reactors)
imi

) Copper removal from final ] )
Key Risk ) Handling nitro compounds
amine

Analytical Validation

Target Compound: 2,5-Dimethoxypyridin-3-amine

Formula:

MW: 154.17 g/mol [1]

Appearance: Off-white to pale brown solid.[1]

1H NMR (400 MHz, DMSO-d6):
o 7.25(d, J = 2.5 Hz, 1H, H-6)
o 6.60 (d, J = 2.5 Hz, 1H, H-4)
o 5.05 (br s, 2H,

1]
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o 3.85 (s, 3H, 2-OMe)

o 3.75 (s, 3H, 5-OMe)

Self-Validation Check: The coupling constant J = 2.5 Hz is characteristic of meta coupling
between H-4 and H-6 in the pyridine ring.[1]

References
e Preparation of 2,5-Disubstituted Pyridines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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